molecular formula C8H7Br2Cl B6273602 4-bromo-2-(1-bromoethyl)-1-chlorobenzene CAS No. 2488668-45-5

4-bromo-2-(1-bromoethyl)-1-chlorobenzene

Cat. No.: B6273602
CAS No.: 2488668-45-5
M. Wt: 298.4
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Description

4-Bromo-2-(1-bromoethyl)-1-chlorobenzene (C₈H₇Br₂Cl) is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1, a 1-bromoethyl group at position 2, and a bromine atom at position 2. Its molecular weight is approximately 314.40 g/mol.

  • Structural Features: The benzene core provides aromatic stability. Halogens (Br, Cl) act as electron-withdrawing groups (EWGs), influencing electronic properties and substitution patterns.
  • Synthetic Relevance:
    Likely synthesized via Friedel-Crafts alkylation or nucleophilic substitution, analogous to methods for introducing haloalkyl groups in aromatic systems .

Properties

CAS No.

2488668-45-5

Molecular Formula

C8H7Br2Cl

Molecular Weight

298.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1-bromoethyl)-1-chlorobenzene typically involves the bromination and chlorination of a suitable aromatic precursor. One common method is the bromination of 2-(1-bromoethyl)-1-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination and chlorination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of bromine and chlorine reagents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1-bromoethyl)-1-chlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the bromoethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction processes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-bromo-2-(1-bromoethyl)-1-chlorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1-bromoethyl)-1-chlorobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing their activity or function.

Comparison with Similar Compounds

Halogenated Benzenes

Examples :

  • 1-Bromo-2-chlorobenzene (C₆H₄BrCl, MW 191.46 g/mol):
    • Boiling point: 198–201°C; density: 1.649 g/cm³ .
    • Lacks the bromoethyl substituent, resulting in lower molecular weight and simpler reactivity.
  • 4-Bromo-2-chlorobenzonitrile (C₇H₃BrClN, MW 216.46 g/mol):
    • Melting point: 67–68°C; boiling point: 142–143°C .
    • The nitrile group enhances polarity compared to the bromoethyl group in the target compound.
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
4-Bromo-2-(1-bromoethyl)-1-chlorobenzene C₈H₇Br₂Cl 314.40 Estimated >200 1-Cl, 2-(1-bromoethyl), 4-Br
1-Bromo-2-chlorobenzene C₆H₄BrCl 191.46 198–201 1-Br, 2-Cl
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN 216.46 142–143 4-Br, 2-Cl, 1-CN

Key Observations :

  • The bromoethyl group in the target compound increases steric hindrance and molecular weight compared to simpler bromochlorobenzenes.
  • Halogen positioning (para vs. ortho) affects electronic properties and intermolecular interactions.

Haloalkyl-Substituted Aromatics

Examples :

  • 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene (C₁₁H₁₃BrClO, MW 277.59 g/mol):
    • Contains a propoxyethyl group instead of bromoethyl, introducing ether functionality .
  • 1-Bromo-2-chloroethane (C₂H₄BrCl, MW 143.41 g/mol):
    • Boiling point: 106–107°C; density: 1.723 g/cm³ .
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
This compound C₈H₇Br₂Cl 314.40 Estimated >200 Bromoethyl, aromatic core
1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene C₁₁H₁₃BrClO 277.59 N/A Propoxyethyl, ether linkage
1-Bromo-2-chloroethane C₂H₄BrCl 143.41 106–107 Simple haloalkane

Key Observations :

  • The bromoethyl group in the target compound may undergo β-elimination or nucleophilic substitution, similar to 1-bromo-2-chloroethane .
  • Aromatic systems with haloalkyl groups are typically less volatile than simple haloalkanes due to increased molecular weight and aromatic stabilization.

Pyrrole-Based Halogenated Compounds

Example : Chlorfenapyr (C₁₅H₁₁BrClF₃N₂O, MW 407.60 g/mol):

  • Pyrrole ring substituted with Br, Cl, CF₃, and ethoxymethyl groups.
  • Melting point: 100–101°C; used as a miticide/insecticide .
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Core Structure Applications
This compound C₈H₇Br₂Cl 314.40 N/A Benzene Organic synthesis intermediate
Chlorfenapyr C₁₅H₁₁BrClF₃N₂O 407.60 100–101 Pyrrole Agricultural pesticide

Key Observations :

  • Chlorfenapyr’s pyrrole ring and multiple EWGs enhance bioactivity, unlike the benzene core of the target compound.
  • The target compound’s stability and halogen positioning may favor use in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Chlorfenapyr’s heterocyclic structure is critical for pesticidal activity.

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